molecular formula C24H18BrClN4O2S2 B11520761 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

Cat. No.: B11520761
M. Wt: 573.9 g/mol
InChI Key: DORYWOBKQQICEZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate is a complex organic compound that features a diverse array of functional groups, including chlorophenyl, bromophenyl, thiophene, and pyrazole moieties

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the thiophene ring: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the pyrrolidinone ring: This can be synthesized via a cyclization reaction involving an amine and a dicarbonyl compound.

    Final assembly: The final step involves the coupling of the previously synthesized intermediates under suitable conditions to form the target compound.

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate can be compared with other similar compounds, such as:

  • 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate
  • 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

These compounds share similar structural features but differ in the substituents on the phenyl rings. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18BrClN4O2S2

Molecular Weight

573.9 g/mol

IUPAC Name

[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboximidothioate

InChI

InChI=1S/C24H18BrClN4O2S2/c25-15-8-6-14(7-9-15)19-12-18(20-5-2-10-33-20)28-30(19)24(27)34-21-13-22(31)29(23(21)32)17-4-1-3-16(26)11-17/h1-11,19,21,27H,12-13H2

InChI Key

DORYWOBKQQICEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=N)SC3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Br

Origin of Product

United States

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